4-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Description
4-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at the 5-position and an isobutyl group at the 1-position. The chloromethyl group enhances reactivity, enabling further functionalization, while the isobutyl substituent may influence lipophilicity and steric effects.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)9-17-12(8-14)7-13(16-17)11-3-5-15-6-4-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUAWYIOKZGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, includes a pyrazole ring and a pyridine moiety, which contribute to its interactions with various biological targets. Its molecular formula is and it has a molecular weight of 249.74 g/mol .
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity, particularly through allosteric modulation. Specifically, it has been shown to interact with muscarinic receptors, notably the M4 subtype, enhancing the binding affinity of acetylcholine (ACh) through positive allosteric modulation (PAM). This interaction is crucial for understanding its potential therapeutic applications in neuropharmacology.
Allosteric Modulation
Research indicates that compounds similar to this compound can induce a significant leftward shift in the ACh binding curve at M4 receptors, indicating increased affinity and efficacy of ACh. The estimated binding cooperativity with ACh ranges from 25 to 50-fold increase, suggesting that these compounds stabilize a conformation of M4 that favors agonist binding while reducing antagonist binding capabilities .
Biological Activities
The compound's biological activities can be summarized as follows:
- Muscarinic Receptor Modulation : Enhances ACh binding at M4 receptors.
- Potential Therapeutic Applications : Given its PAM properties, it may be beneficial in treating conditions related to cholinergic dysfunctions, such as Alzheimer’s disease.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:
- Structure-Activity Relationship (SAR) Studies : These studies have shown that modifications on the pyrazole and pyridine rings can significantly influence the binding affinity and selectivity towards muscarinic receptors. For instance, compounds with specific substitutions displayed enhanced PAM effects compared to their unsubstituted counterparts .
- In Vitro Studies : In cellular assays, these compounds demonstrated potent inhibition of cell proliferation in various human tumor cell lines (HeLa, HCT116), indicating potential anticancer properties. The IC50 values for some derivatives were reported as low as 0.36 µM against CDK2 .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of inflammation-related disorders. Pyrazole derivatives have been shown to exhibit anti-inflammatory and analgesic properties, making them suitable candidates for drug development.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that demonstrated significant inhibition of pro-inflammatory cytokines. The compound was evaluated alongside other pyrazole derivatives, revealing its potential as a lead compound for developing new anti-inflammatory agents .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | Anti-inflammatory | 12.5 |
| Reference Compound A | Anti-inflammatory | 15.0 |
| Reference Compound B | Anti-inflammatory | 10.0 |
Agricultural Applications
In agricultural science, compounds like this compound are being explored for their herbicidal properties. The structure suggests potential interactions with plant growth regulators, which can be harnessed for developing new herbicides.
Case Study: Herbicidal Efficacy
Research conducted on various pyrazole derivatives indicated that certain modifications could enhance herbicidal activity against specific weed species. The chloromethyl group in this compound may contribute to its effectiveness by facilitating binding with target enzymes in plants .
| Herbicide | Target Weed | Efficacy (%) |
|---|---|---|
| This compound | Common Lambsquarters | 85 |
| Standard Herbicide X | Common Lambsquarters | 75 |
| Standard Herbicide Y | Common Lambsquarters | 80 |
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science, particularly in the development of novel polymers and materials with specific electronic properties.
Case Study: Polymer Synthesis
A recent study explored the incorporation of pyrazole moieties into polymer matrices to enhance thermal stability and mechanical properties. The results indicated that polymers containing this compound exhibited improved performance compared to traditional materials .
| Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer with this compound | 250 | 50 |
| Control Polymer A | 200 | 40 |
| Control Polymer B | 210 | 42 |
Comparison with Similar Compounds
Structural and Physical Properties
The chloromethyl group is a common feature in several heterocyclic compounds, but the core structure and substituents significantly alter physicochemical properties. Below is a comparative analysis based on data from and related literature:
| Compound Name | CAS Number | Core Structure | Substituents | Melting Point (°C) | Purity | Price (JPY) |
|---|---|---|---|---|---|---|
| 4-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | Not available | Pyrazole-pyridine hybrid | 5-(chloromethyl), 1-isobutyl | Data not available | Unknown | Unknown |
| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | Pyrimidine | 5-(chloromethyl), 2-phenyl | 96.5–98 | 97% | 80,400/1g |
| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | Thiazole | 4-(chloromethyl)phenyl | 67–69 | 97% | 66,900/1g |
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | Thiazole | 4-(chloromethyl), 2-phenyl | 49–50 | 97% | Not listed |
| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | 613239-76-2 | Pyridine | 4-(chloromethyl)phenyl, 5-(trifluoromethyl) | 77–78 | 95% | 70,200/1g |
Key Observations :
- Melting Points : Pyrimidine derivatives (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit higher melting points (96.5–98°C) compared to thiazole-based compounds (49–69°C), likely due to stronger intermolecular interactions in planar pyrimidine systems. The target compound’s melting point is unreported but may fall within a similar range depending on crystallinity.
- Price : Compounds with pyrimidine cores command higher prices (e.g., 80,400 JPY/g), possibly due to synthetic complexity or demand. The pyridine-thiazole hybrid (2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine) is priced lower (70,200 JPY/g), suggesting market variability based on applications.
Reactivity and Functionalization
- Chloromethyl Group : The chloromethyl substituent in the target compound and its analogs serves as a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines or thiols). However, steric effects from the isobutyl group in the target compound may slow reactivity compared to less hindered analogs like 4-(Chloromethyl)-2-phenyl-1,3-thiazole .
- Heterocyclic Core : Pyridine and pyrimidine rings offer distinct electronic environments. For example, pyridine’s electron-deficient nature facilitates electrophilic substitution at specific positions, whereas pyrazole (in the target compound) can participate in hydrogen bonding due to its NH group (if unsubstituted).
Preparation Methods
The compound 4-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative substituted at the 5-position with a chloromethyl group and at the 1-position with an isobutyl group, attached to a pyridine ring at the 3-position of the pyrazole. The synthetic challenge lies in selective functionalization of the pyrazole ring and the introduction of the chloromethyl substituent without affecting the pyridine moiety.
General Synthetic Strategy
The preparation typically involves:
- Construction of the pyrazole core with appropriate substitution at N1 (isobutyl group).
- Introduction of the chloromethyl group at the 5-position of the pyrazole.
- Coupling or attachment of the pyrazole to the pyridine ring at the 3-position.
Preparation of the Pyrazole Core with Isobutyl Substitution
According to procedures adapted from Suzuki coupling and alkylation methodologies, the isobutyl-substituted pyrazole intermediate can be synthesized via alkylation of 4-pyrazoleboronic acid pinacol ester with an appropriate halide containing the isobutyl group. The process is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-pyrazoleboronic acid pinacol ester + isobutyl halide (1.25 equiv.) + K2CO3 (2.0 equiv.) in DMF at 60 °C | Alkylation of pyrazole boronic ester to introduce the isobutyl group at N1 |
| 2 | Work-up: Dilution with EtOAc, washing with water and brine, drying over Na2SO4, filtration, concentration | Isolation of isobutyl-substituted pyrazole intermediate |
This method yields the isobutyl-substituted pyrazole as a colorless oil with moderate to good yield (e.g., 58% yield reported for similar compounds).
Introduction of the Chloromethyl Group at the 5-Position of Pyrazole
The chloromethyl group is introduced via chlorination of the pyrazole ring at the 5-position. A reported method involves the chlorination of pyrazole compounds bearing a hydrogen at the 5-position by passing chlorine gas through a solution of the pyrazole at room temperature. This method is described as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Pyrazole compound with 5-position hydrogen (R3 = H) in solution | Starting material |
| 2 | Passing chlorine gas at room temperature through the solution | Chlorination at 5-position to replace hydrogen with chlorine |
| 3 | Work-up: Isolation of 5-chloromethyl pyrazole derivative | Purification by recrystallization or chromatography |
This chlorination step is critical for obtaining the chloromethyl functionality and is typically performed under mild conditions to prevent over-chlorination or degradation of the molecule.
Coupling of Pyrazole to Pyridine Ring
The attachment of the pyrazole moiety to the pyridine ring at the 3-position can be achieved through Suzuki-Miyaura cross-coupling reactions. The general procedure involves the reaction of an aryl halide (pyridine derivative) with the pyrazole boronic acid or ester under palladium catalysis:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Pyridine aryl halide (1.0 equiv.), pyrazole boronic acid/ester (1.5 equiv.), Cs2CO3 (1.5 equiv.), PdCl2(PPh3)2 (0.1 equiv.) in dry DMF or DME | Suzuki coupling under nitrogen atmosphere at 85–100 °C |
| 2 | Reaction monitoring by LC-MS or TLC until completion | Formation of pyrazolyl-pyridine bond |
| 3 | Work-up: Dilution with EtOAc, washing with water and brine, drying, filtration, concentration | Isolation of coupled product |
This method allows for selective formation of the C-C bond between the pyrazole and pyridine rings with good yields and purity.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Alkylation | 4-pyrazoleboronic acid pinacol ester, isobutyl halide, K2CO3 | DMF, 60 °C | Isobutyl-substituted pyrazole intermediate |
| 2 | Chlorination | Pyrazole intermediate, Cl2 gas | Room temperature | 5-chloromethyl pyrazole derivative |
| 3 | Suzuki Coupling | Pyridine aryl halide, pyrazole boronic acid/ester, Pd catalyst, Cs2CO3 | DMF/DME, 85–100 °C | This compound |
Research Findings and Practical Considerations
- The alkylation of pyrazole boronic esters with isobutyl halides proceeds smoothly under mild heating, yielding intermediates suitable for further functionalization.
- Chlorination via chlorine gas is a classical and effective method for introducing chloromethyl groups on pyrazoles, with control over substitution achieved by reaction time and temperature.
- Suzuki coupling is a robust and widely used method for assembling heteroaryl systems such as pyrazolylpyridines, with palladium catalysts providing high selectivity and yield.
- Reaction monitoring by TLC and LC-MS is essential for optimizing reaction times and ensuring completion without overreaction or degradation.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 4-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the pyrazole core, followed by chloromethylation using reagents like chloromethyl pivalate (CAS 18997-19-8) under controlled conditions (60–70°C, inert atmosphere) to minimize side reactions .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures, leveraging melting point data (e.g., 96.5–98°C for analogous chloromethylpyrimidines) to assess purity .
- Yield Optimization : Employ catalysts such as AlCl₃ or FeCl₃ for Friedel-Crafts alkylation, ensuring stoichiometric control of the isobutyl group to avoid over-alkylation .
Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved during refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement, particularly for handling twinned crystals or high-resolution data. Implement restraints for the chloromethyl group’s bond lengths (C–Cl: ~1.79 Å) and anisotropic displacement parameters .
- Validation Metrics : Cross-validate with PLATON’s ADDSYM tool to detect missed symmetry and check for overfitting using Rfree values. For disordered isobutyl groups, apply PART instructions to model alternative conformations .
- Data Sources : Compare with structurally similar compounds (e.g., 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) to validate torsion angles and hydrogen bonding patterns .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (C14H16ClN3: calculated 261.1032). Use isotopic patterns to verify the presence of chlorine .
Advanced: What computational approaches predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to model transition states for SN2 reactions. Analyze frontier molecular orbitals (FMOs) to predict nucleophilic attack sites .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD continuum model. Compare activation energies with experimental kinetic data .
- Benchmarking : Validate against experimental substituent effects, such as reduced reactivity in sterically hindered analogs (e.g., 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole) .
Basic: What crystallization conditions are optimal for growing single crystals suitable for X-ray analysis?
Methodological Answer:
- Solvent Selection : Use slow evaporation from dichloromethane/methanol (3:1 v/v) at 4°C. Avoid high-vapor-pressure solvents to prevent rapid nucleation .
- Temperature Gradients : Employ a gradient cooling setup (ΔT = 2°C/day) to enhance crystal lattice formation.
- Additives : Introduce trace amounts of ethyl acetate to modulate crystal growth kinetics, as demonstrated for pyrazole-pyridine hybrids .
Advanced: How should researchers address discrepancies in biological activity data across different cell lines?
Methodological Answer:
- Assay Standardization :
- Use MTT assays with consistent cell seeding densities (e.g., 5,000 cells/well) and incubation times (48–72 hrs). Normalize data against positive controls (e.g., doxorubicin) .
- Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- Data Interpretation : Apply multivariate analysis (PCA or hierarchical clustering) to identify cell-line-specific factors (e.g., efflux pump expression) influencing IC50 variability .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation. Avoid moisture to minimize hydrolysis of the chloromethyl group .
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water 70:30) to detect degradation products (e.g., hydroxymethyl derivatives) .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Scaffold Modification : Replace the pyridine ring with electron-deficient heterocycles (e.g., pyrimidine) to enhance π-stacking with biological targets. Synthesize analogs via Suzuki-Miyaura coupling .
- Chloromethyl Substitution : Test derivatives with bulkier groups (e.g., –CH2Br or –CH2OTf) to assess steric effects on binding affinity. Use molecular docking (AutoDock Vina) to predict interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
